molecular formula C17H24N2O2 B1653376 methyl-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, cis CAS No. 1820570-25-9

methyl-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, cis

Cat. No.: B1653376
CAS No.: 1820570-25-9
M. Wt: 288.4
InChI Key: AICAWMVPASBRSQ-NVXWUHKLSA-N
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Description

Properties

IUPAC Name

methyl (3aR,7aS)-2-benzyl-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18-9-8-17(16(20)21-2)13-19(12-15(17)11-18)10-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICAWMVPASBRSQ-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CN(CC2C1)CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2(CN(C[C@H]2C1)CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501108781
Record name 7aH-Pyrrolo[3,4-c]pyridine-7a-carboxylic acid, octahydro-5-methyl-2-(phenylmethyl)-, methyl ester, (3aR,7aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501108781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820570-25-9
Record name 7aH-Pyrrolo[3,4-c]pyridine-7a-carboxylic acid, octahydro-5-methyl-2-(phenylmethyl)-, methyl ester, (3aR,7aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820570-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7aH-Pyrrolo[3,4-c]pyridine-7a-carboxylic acid, octahydro-5-methyl-2-(phenylmethyl)-, methyl ester, (3aR,7aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501108781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, cis typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzyl-substituted pyrrolidine with a methyl ester in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester group in Compound A undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Reaction Type Conditions Product Source
Basic hydrolysis30% NaOH, reflux(3aR,7aS)-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
Acidic hydrolysisHCl (aq.), refluxProtonated carboxylate intermediate

The carboxylic acid derivative can subsequently participate in amidation or peptide coupling reactions using condensing agents like anhydrides or carbodiimides .

Benzyl Group Modifications

The benzyl substituent on the pyrrolidine ring is susceptible to hydrogenolysis, enabling selective deprotection or functionalization.

Reaction Type Conditions Product Source
HydrogenolysisH₂ (1 atm), Pd/C, MeOHDebenzylated product: (3aR,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

This reaction preserves the stereochemical integrity of the bicyclic core while enabling downstream modifications at the nitrogen center.

Ring Functionalization and Rearrangements

The saturated pyrrolo[3,4-c]pyridine system participates in photochemical and acid-mediated rearrangements, as observed in structurally related compounds .

Photocyclization

Under UV irradiation, analogous bicyclic systems undergo [6π] photocyclization to form hexahydrocarbazolones . While not directly reported for Compound A , similar reactivity is plausible:

Reaction Type Conditions Product Notes
[6π] PhotocyclizationUV light, inert solventcis-Hexahydrocarbazol-4-one analogEpimerization may occur post-reaction

Acid-Mediated Ring Contraction

Treatment with strong acids (e.g., HCl) can induce ring contractions or isomerization:

Reaction Type Conditions Product Source
Acidic rearrangementHCl (aq.), reflux, 4–10 hTetrahydrofuropyridine intermediate

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring can undergo alkylation or acylation. For example, the trifluoroacetyl group in related compounds is introduced via acylation:

Reaction Type Conditions Product Source
A

Scientific Research Applications

Kinase Inhibition

One of the primary applications of MBMOP is its role as a kinase inhibitor. Kinases are crucial enzymes involved in various cellular processes, including signal transduction and cell division. Inhibiting specific kinases can lead to therapeutic effects in diseases such as cancer.

  • Case Study : A study highlighted the efficacy of MBMOP derivatives in inhibiting specific kinases implicated in tumor growth. The structure-activity relationship (SAR) analysis showed that modifications to the benzyl group significantly enhanced inhibitory potency against certain cancer cell lines .

Neuropharmacological Effects

Research indicates that MBMOP exhibits neuropharmacological properties, making it a candidate for developing treatments for neurological disorders.

  • Case Study : In a preclinical trial, MBMOP was tested for its effects on neurotransmitter modulation. Results demonstrated that the compound could enhance dopamine receptor activity, suggesting potential applications in treating conditions like Parkinson's disease .

Biochemical Pathway Studies

MBMOP is utilized in biochemical research to study various metabolic pathways due to its ability to interact with specific enzymes.

  • Data Table: Enzyme Interaction Studies
Enzyme TargetEffect of MBMOPReference
CyclooxygenaseInhibition
PhosphodiesteraseModulation
Protein Kinase AActivation

Drug Development

The compound serves as a scaffold for synthesizing new drug candidates through structural modifications.

  • Case Study : Researchers synthesized several derivatives of MBMOP, leading to compounds with improved bioavailability and reduced toxicity profiles. These derivatives are currently undergoing further pharmacological evaluation .

Polymer Synthesis

MBMOP has applications in material science, particularly in the synthesis of novel polymers with enhanced properties.

  • Data Table: Polymer Properties Derived from MBMOP
Polymer TypeProperty EnhancedReference
Conductive PolymersElectrical conductivity
Biodegradable PlasticsDegradation rate

Coatings and Adhesives

The compound's unique structure allows it to be used in formulating advanced coatings and adhesives with superior adhesion properties.

  • Case Study : A formulation incorporating MBMOP showed increased resistance to environmental degradation compared to traditional adhesives, making it suitable for outdoor applications .

Mechanism of Action

The mechanism of action of methyl-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, cis
  • CAS No.: 1823500-32-8
  • Molecular Formula : C₁₇H₂₄N₂O₂
  • Molecular Weight : 288.38 g/mol
  • Structure : A bicyclic pyrrolidine-pyridine fused system with a benzyl group at position 2, a methyl group at position 5, and a methyl ester at position 7a. The cis configuration refers to the spatial arrangement of substituents on the octahydro scaffold, critical for stereochemical integrity .

Key Features :

  • Stereochemical Rigidity : The fully saturated octahydro framework reduces conformational flexibility, enhancing binding specificity in biological systems .
  • Methyl Ester: A metabolically labile group that can influence pharmacokinetics.
  • Synthesis : Likely synthesized via stereocontrolled cyclization or catalytic asymmetric methods, with refinement supported by crystallographic tools like SHELX .

Structural Analogues

Compound A : rac-Methyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
  • CAS No.: 1822963-27-8
  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 219.29 g/mol
  • Differences : Lacks the benzyl group at position 2, reducing lipophilicity (LogP ~1.2 vs. ~2.8 for the target compound). The racemic mixture may limit stereochemical specificity in biological interactions .
Compound B : rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate
  • Key Modification : Tosyl (p-toluenesulfonyl) group at position 5 replaces the methyl group.
  • Impact : The bulky, electron-withdrawing tosyl group may hinder enzymatic degradation but could reduce bioavailability due to increased molecular weight (390.50 g/mol) .
Compound C : 4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT)
  • Molecular Formula : C₈H₅N₂O₄
  • Key Features : Unsaturated trione system with fluorescence properties. Exhibits a large Stokes shift (Δλ >100 nm) and high photostability, making it suitable for optical applications. Contrasts with the target compound’s saturated structure and lack of luminescent moieties .

Functional and Pharmacological Comparisons

Table 1: Comparative Analysis
Parameter Target Compound Compound A Compound B HPPT (Compound C)
Molecular Weight 288.38 219.29 390.50 193.14
Key Substituents 2-Benzyl, 5-methyl 5-Methyl 2-Benzyl, 5-tosyl 1,3,6-Trione
LogP (Predicted) ~2.8 ~1.2 ~3.5 ~0.5
Bioactivity Potential CNS ligand Limited data Protease inhibition (hyp.) Fluorescent probe
Synthetic Complexity High (stereocontrol required) Moderate High (tosylation steps) Moderate
Key Findings :

Lipophilicity : The benzyl group in the target compound significantly increases LogP compared to Compound A, suggesting improved blood-brain barrier penetration .

Steric Effects : Compound B’s tosyl group may enhance stability but reduce metabolic clearance rates.

Electronic Profile : HPPT’s trione system enables fluorescence, absent in the target compound due to its saturated scaffold .

Stereochemical Impact : The cis configuration in the target compound likely offers superior binding affinity to biological targets (e.g., receptors or enzymes) compared to racemic or trans isomers .

Biological Activity

Methyl-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, cis (CAS No. 1823500-32-8), is a complex organic compound belonging to the pyrrolidine family. Its unique structure, characterized by a pyrrolo[3,4-c]pyridine core, has drawn attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O2C_{17}H_{24}N_{2}O_{2}, with a molecular weight of 288.38 g/mol. The compound features a methanol moiety and a benzyl group attached to the pyrrolidine ring, contributing to its biological activity through interactions with various molecular targets.

The biological activity of methyl-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structural characteristics allow it to modulate the activity of these targets, influencing several biochemical pathways that are crucial for cellular processes.

Biological Activity

Research into the biological activity of this compound has indicated several promising effects:

  • Anticancer Properties : Studies have shown that derivatives of pyrrolo[3,4-c]pyridine can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival .
  • Kinase Inhibition : The compound has been noted for its potential as a kinase inhibitor, which plays a significant role in regulating cellular functions and signaling pathways .
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of similar compounds within the pyrrolo[3,4-c]pyridine family:

  • Study 1 : A derivative was tested for its ability to inhibit tumor growth in vitro and in vivo models. Results indicated significant reductions in tumor size compared to control groups .
  • Study 2 : Research focused on the neuroprotective effects of pyrrolo[3,4-c]pyridine derivatives showed that they could reduce oxidative stress markers in neuronal cells .

Comparative Analysis

The following table summarizes key characteristics and findings related to methyl-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate compared to other related compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
Methyl-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylateC17H24N2O2C_{17}H_{24}N_{2}O_{2}288.38 g/molKinase inhibition, anticancer
Cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanolC16H24N2OC_{16}H_{24}N_{2}O260.38 g/molNeuroprotective effects
Trans-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanolC16H24N2OC_{16}H_{24}N_{2}O260.38 g/molVarying kinase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, cis
Reactant of Route 2
Reactant of Route 2
methyl-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, cis

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